molecular formula C10H8F3N3 B2984442 2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine CAS No. 1465228-88-9

2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B2984442
CAS No.: 1465228-88-9
M. Wt: 227.19
InChI Key: DKNLEIXQVHELJZ-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring The presence of a trifluoromethyl group adds to its chemical uniqueness and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with 2-methylimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The imidazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or copper catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme studies. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes and proteins. These interactions can modulate various biochemical pathways, making the compound valuable in research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
  • 2-(2-methyl-1H-imidazol-1-yl)acetic acid
  • 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride

Uniqueness

Compared to similar compounds, 2-(2-methyl-1H-imidazol-1-yl)-6-(trifluoromethyl)pyridine stands out due to the presence of both the imidazole and pyridine rings, along with the trifluoromethyl group. This unique combination of functional groups provides distinct chemical properties and reactivity, making it a versatile compound in various research applications .

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c1-7-14-5-6-16(7)9-4-2-3-8(15-9)10(11,12)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNLEIXQVHELJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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